阿夫拉维拉胺

描述

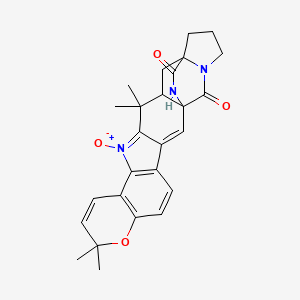

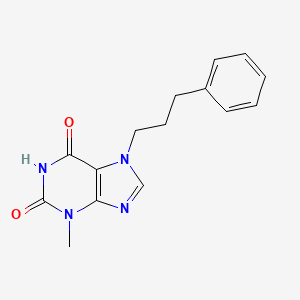

Avrainvillamide is a naturally occurring alkaloid with antiproliferative effects . It binds to the nuclear chaperone nucleophosmin, a proposed oncogenic protein that is overexpressed in many different human tumors . It affects cell biology both by directly binding NPM1 and Crm1 as well as by inhibiting the association of these proteins with certain native cellular partners .

Synthesis Analysis

The total synthesis of Avrainvillamide has been described in detail . The synthetic approach evolved through three separate model studies for the construction of the characteristic bicyclo[2.2.2]diazaoctane ring system common to these alkaloids . The first and second approaches sought to build the core using formal Diels−Alder and vinyl radical pathways, respectively . A new and mechanistically intriguing method for the synthesis of indolic enamides was developed as a result of these strategies .Molecular Structure Analysis

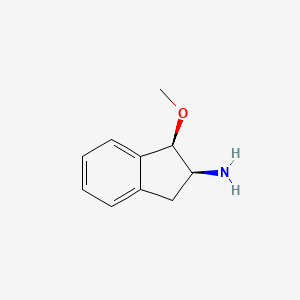

Avrainvillamide has a complex molecular structure with the molecular formula C26H27N3O4 . It features a characteristic bicyclo[2.2.2]diazaoctane ring system . The absolute configuration of these alkaloids was firmly established in collaboration with Professor William Fenical .Chemical Reactions Analysis

Avrainvillamide has been shown to interact with proteins, including nucleophosmin, by S-alkylation of cysteine residues . It also inhibits the association of these proteins with certain native cellular partners .Physical And Chemical Properties Analysis

Avrainvillamide has a molecular weight of 445.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a topological polar surface area of 87.4 Ų .科学研究应用

与癌蛋白结合

阿夫拉维拉胺是一种天然生物碱,已发现其可以与癌蛋白核仁素结合。这种蛋白在多种人类肿瘤中过表达,并调节抑癌蛋白 p53。研究表明,阿夫拉维拉胺会影响核仁素,并能增加 p53 的细胞浓度,暗示其作为新型抗癌疗法的先导化合物的潜力 (Wulff 等人,2007)。

与氧基和硫基亲核试剂的反应性

阿夫拉维拉胺具有 3-亚烷基-3H-吲哚 1-氧化官能团,它表现出与氧基和硫基亲核试剂发生可逆加成的独特能力。此特性对于化学合成非常重要,并且可能在创建具有类似功能的新型化合物中得到应用 (Myers 和 Herzon,2003)。

转化和与蛋白质的相互作用

二聚生物碱斯蒂法西丁 B 在细胞培养中会迅速转化为阿夫拉维拉胺。这种转化以及单体形式与细胞内含硫醇的蛋白质的相互作用表明其在细胞过程中发挥重要作用,可能与抑制癌细胞生长有关 (Wulff 等人,2007)。

合成和抗癌活性

阿夫拉维拉胺的复杂结构导致了其生产的合成方法的发展。阿夫拉维拉胺的对映选择性全合成已实现,为抗癌药物开发的进一步探索提供了机会 (Baran 等人,2006)。

靶向急性髓细胞白血病突变体

阿夫拉维拉胺已显示出靶向与急性髓细胞白血病 (AML) 相关的核仁素突变的潜力。它可以恢复某些 AML 相关突变形式核仁素的核仁定位,表明其在 AML 治疗中的潜在用途 (Mukherjee 等人,2015)。

作用机制

Avrainvillamide: A Detailed Mechanism of Action

Avrainvillamide, also known as tetramethyl(oxido)dione, is a natural product with significant antiproliferative properties . This article will delve into the mechanism of action of Avrainvillamide, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Avrainvillamide primarily targets the nucleolar phosphoprotein nucleophosmin (NPM1) and the nuclear export factor chromosome region maintenance 1 homolog (CRM1) . NPM1 is a multifunctional phosphoprotein predominantly located within the nucleoli of eukaryotic cells . Mutations within its C-terminal domain are frequently observed in patients with acute myeloid leukemia (AML), resulting in aberrant, cytoplasmic localization of the mutant protein .

Mode of Action

Avrainvillamide interacts with both wild-type and AML-associated mutant forms of NPM1 . It binds to proteins, including nucleophosmin, by S-alkylation of cysteine residues . A specific interaction between Avrainvillamide and Cys275 of certain NPM1 mutants mediates the relocalization of these proteins to the nucleolus . Avrainvillamide treatment also inhibits nuclear export of CRM1 cargo proteins, including AML-associated NPM1 mutants .

Biochemical Pathways

Avrainvillamide affects multiple biochemical pathways. It restores nucleolar localization of certain AML-associated mutant forms of NPM1 . This relocalization is mediated by interactions of Avrainvillamide with mutant NPM1 and CRM1 . Avrainvillamide treatment displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leads to an accumulation of supernumerary centrosomes, and inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Pharmacokinetics

It’s known that avrainvillamide and its dimerization product stephacidin b readily equilibrate under physiological conditions .

Result of Action

Avrainvillamide has profound effects on the localization of cytoplasmic mutants of NPM1 . It restores nucleolar localization of certain AML-associated mutant forms of NPM1 . Avrainvillamide treatment also displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leads to an accumulation of supernumerary centrosomes, and inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Action Environment

It’s known that avrainvillamide and its dimerization product stephacidin b readily equilibrate under physiological conditions , suggesting that the compound’s action may be influenced by the physiological environment of the cell.

属性

IUPAC Name |

9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXLLOQTGLPCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2978654.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)

![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)